Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-
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Overview
Description
Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- is a heterocyclic compound that features a unique structure combining isoxazole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[2,3-b][1,2]oxazine derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where dipolarophiles react with nitrile oxides to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[2,3-b][1,2]oxazine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents to the ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
Isoxazolo[2,3-b][1,2]oxazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and other biological activities.
Mechanism of Action
The mechanism of action of isoxazolo[2,3-b][1,2]oxazine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and oxazine derivatives, such as:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazine: A six-membered ring with one oxygen and one nitrogen atom.
Uniqueness
Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- is unique due to its combined isoxazole and oxazine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
60421-09-2 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S,3aR)-3a-methoxy-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C13H17NO3/c1-15-13-8-5-9-16-14(13)17-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
BQRFBRHZCZPKSQ-QWHCGFSZSA-N |
Isomeric SMILES |
CO[C@@]12CCCON1O[C@@H](C2)C3=CC=CC=C3 |
Canonical SMILES |
COC12CCCON1OC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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